6-chloro-N-(oxan-3-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-N-(oxan-3-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(oxan-3-yl)pyrimidin-4-amine typically involves the reaction of 4,6-dichloropyrimidine with oxan-3-ylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(oxan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of pyrimidin-4-amines.
Scientific Research Applications
6-Chloro-N-(oxan-3-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agricultural Science: The compound is explored for its fungicidal properties and its role in developing new agrochemicals.
Biological Research: It serves as a tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-N-(oxan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. For instance, it can inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-Chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine
- N-Pyridine Substituted 2-Chloro-thieno[2,3-d]pyrimidin-4-amine Derivatives
Comparison: 6-Chloro-N-(oxan-3-yl)pyrimidin-4-amine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
6-chloro-N-(oxan-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-7-2-1-3-14-5-7/h4,6-7H,1-3,5H2,(H,11,12,13) |
InChI Key |
BGZBKBKWFITDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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